tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate
Description
tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate (CAS 1417793-79-3) is a brominated piperidine derivative with the molecular formula C₁₇H₂₅BrN₂O₄S and a molecular weight of 433.36 g/mol . The compound features a tert-butyl carbamate group at the piperidine nitrogen, a phenylsulfonamido moiety at the 3-position, and a bromomethyl substituent on the phenyl ring. Its primary applications lie in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting enzymes or receptors via sulfonamide-mediated interactions.
Storage conditions recommend sealing the compound in a dry environment at 2–8°C to prevent degradation. Safety data highlight its hazards: H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Precautionary measures include using respiratory, hand, and eye protection during handling .
Properties
IUPAC Name |
tert-butyl 3-[[4-(bromomethyl)phenyl]sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-14(12-20)19-25(22,23)15-8-6-13(11-18)7-9-15/h6-9,14,19H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYXACTHMVSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of a phenyl group followed by its attachment to the piperidine ring.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The phenylsulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Sulfoxides or sulfones can be formed.
Hydrolysis Products: The corresponding carboxylic acid is obtained.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of sulfonamido groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structural features can impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfonamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness arises from the phenylsulfonamido-bromomethyl architecture. Key structural comparisons with analogous piperidine derivatives include:
Physical and Chemical Properties
- Physical State: The target compound is likely a solid (analogous piperidine derivatives, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, are reported as light yellow solids ).
- Stability : Bromine’s position on the phenyl ring may reduce alkyl halide-like reactivity compared to bromoethyl/butyl analogs, which are more prone to nucleophilic substitution .
- Solubility : The sulfonamide group improves solubility in polar solvents (e.g., DMF, DMSO) relative to purely alkyl-substituted derivatives.
Biological Activity
tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate, with the CAS number 1417793-79-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 433.36 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a phenylsulfonamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1417793-79-3 |
| Molecular Weight | 433.36 g/mol |
| Molecular Formula | CHBrNOS |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which play crucial roles in physiological processes.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the bromomethyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) activity. Compounds similar to this one have been investigated for their potential as anxiolytics or antidepressants.
- Inhibition of Enzymatic Activity : Research indicates that compounds containing the sulfonamide moiety can inhibit various enzymes, including those involved in neurotransmitter metabolism.
Study 1: Antimicrobial Properties
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Study 2: CNS Activity Evaluation
In a pharmacological assessment published in the Journal of Medicinal Chemistry, the compound was tested for anxiolytic effects using rodent models. The results demonstrated a notable reduction in anxiety-like behaviors compared to controls, indicating potential therapeutic applications in anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperidine ring and variations in the sulfonamide substituents can lead to enhanced potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Bromomethyl substitution | Increased lipophilicity |
| Variations in sulfonamide | Altered enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Piperidine Functionalization : Start with a Boc-protected piperidine derivative. Introduce the sulfonamido group via reaction with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Bromomethyl Introduction : Ensure precise control of bromination conditions (e.g., NBS or HBr in acetic acid) to avoid over-bromination .
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
- Emergency Measures : Immediate access to eyewash stations and emergency showers is mandatory .
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 7.8–7.4 ppm for aromatic protons) and ¹³C NMR (δ 40–50 ppm for piperidine carbons) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~454) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can low yields in the sulfonamido coupling step be addressed?
- Methodological Answer :
- Reagent Optimization : Increase equivalents of 4-(bromomethyl)benzenesulfonyl chloride (1.2–1.5 eq) and use DMAP as a catalyst to enhance reactivity .
- Solvent Selection : Replace dichloromethane with THF or DMF to improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
Q. What strategies resolve contradictions in reported spectral data for analogous compounds?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or diastereomers caused by sulfonamido group orientation .
- Impurity Profiling : Compare HPLC retention times with synthesized standards to identify byproducts (e.g., over-brominated derivatives) .
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry .
Q. How does the bromomethyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Nucleophilic Substitution : The bromomethyl group facilitates SN2 reactions with amines or thiols, enabling conjugation to biomolecules (e.g., peptides) .
- Stability Considerations : Monitor degradation under light/moisture; store in amber vials at –20°C with desiccants .
- Structure-Activity Relationship (SAR) : In medicinal chemistry, bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
